molecular formula C12H13ClO2 B12676877 3-Chlorodihydro-3,5-dimethyl-5-phenylfuran-2(3H)-one CAS No. 89630-70-6

3-Chlorodihydro-3,5-dimethyl-5-phenylfuran-2(3H)-one

Cat. No.: B12676877
CAS No.: 89630-70-6
M. Wt: 224.68 g/mol
InChI Key: AIOSGNIKZIVZJX-UHFFFAOYSA-N
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Description

3-Chlorodihydro-3,5-dimethyl-5-phenylfuran-2(3H)-one (CAS: 89630-70-6) is a chlorinated furanone derivative with the molecular formula C₁₂H₁₃ClO₂ . Its structure features a furan-2(3H)-one core substituted with a chlorine atom at position 3, methyl groups at positions 3 and 5, and a phenyl group at position 3.

Properties

CAS No.

89630-70-6

Molecular Formula

C12H13ClO2

Molecular Weight

224.68 g/mol

IUPAC Name

3-chloro-3,5-dimethyl-5-phenyloxolan-2-one

InChI

InChI=1S/C12H13ClO2/c1-11(13)8-12(2,15-10(11)14)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

AIOSGNIKZIVZJX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(=O)O1)(C)Cl)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorodihydro-3,5-dimethyl-5-phenylfuran-2(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethylfuran and benzaldehyde.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as an acid or base to facilitate the formation of the furan ring.

Industrial Production Methods

In an industrial setting, the production of 3-Chlorodihydro-3,5-dimethyl-5-phenylfuran-2(3H)-one may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as distillation and recrystallization are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

3-Chlorodihydro-3,5-dimethyl-5-phenylfuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Chlorodihydro-3,5-dimethyl-5-phenylfuran-2(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Chlorodihydro-3,5-dimethyl-5-phenylfuran-2(3H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name (CAS) Molecular Formula Substituents Molecular Weight (g/mol) Key Features
3-Chlorodihydro-3,5-dimethyl-5-phenylfuran-2(3H)-one (89630-70-6) C₁₂H₁₃ClO₂ Cl (C3), CH₃ (C3, C5), Ph (C5) 224.68 High steric bulk due to dual methyl and phenyl groups
cis-3-Chlorodihydro-5-phenylfuran-2(3H)-one (72406-93-0) C₁₀H₉ClO₂ Cl (C3), Ph (C5) 196.63 Lacks methyl groups; stereochemistry (cis) may affect reactivity
3,3-Dichloro-5-hexyldihydrofuran-2(3H)-one (34619-36-8) C₁₀H₁₆Cl₂O₂ Cl₂ (C3), C₆H₁₃ (C5) 239.14 Dichloro substitution enhances electrophilicity; hexyl chain increases lipophilicity
3-(3,4-Dichlorophenyl)-5-methyl-2H,5H-furan-2-one (N/A) C₁₁H₈Cl₂O₂ Cl₂ (aromatic C3, C4), CH₃ (C5) 243.09 Dichlorophenyl group introduces aromatic interactions
3,3-Dichloro-5-ethyldihydrofuran-2(3H)-one (34619-39-1) C₆H₈Cl₂O₂ Cl₂ (C3), C₂H₅ (C5) 183.03 Smaller alkyl chain (ethyl) reduces steric hindrance compared to hexyl

Physicochemical Properties

  • Dichloro derivatives (e.g., CAS: 34619-36-8) may exhibit higher boiling points due to increased molecular weight and polarity.
  • Density : The cis-isomer (CAS: 72406-93-0) has a density of 1.28 g/cm³ , while dichloro analogs (e.g., CAS: 34619-39-1) are lighter due to smaller substituents .
  • Lipophilicity: The hexyl chain in 3,3-dichloro-5-hexyldihydrofuran-2(3H)-one (CAS: 34619-36-8) enhances lipophilicity, making it more suitable for non-polar solvents compared to the target compound’s phenyl-methyl combination .

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